Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate
Description
Properties
Molecular Formula |
C11H12BrN3O2S |
|---|---|
Molecular Weight |
330.20 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12BrN3O2S/c1-11(2,3)17-10(16)15-9-13-6-4-5-7(12)14-8(6)18-9/h4-5H,1-3H3,(H,13,15,16) |
InChI Key |
MDARLICIOWRXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)N=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate typically involves the following steps:
Formation of 5-bromothiazolo[5,4-B]pyridine: This intermediate can be synthesized by reacting 5-bromopyridine with thioamide under specific conditions.
Introduction of the Carbamate Group: The intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring.
Scientific Research Applications
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of thiazole and pyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following compounds share structural motifs (heterocyclic cores, substituents, or protective groups) with the target molecule:
Reactivity and Functional Group Comparisons
Bromine Substituent :
- The bromine in the target compound enables cross-coupling (e.g., Suzuki reactions) for biaryl synthesis, a feature shared with 5-bromothiazolo[5,4-b]pyridin-2-amine .
- In contrast, fluorine in the pyrimidine analogue (CAS 1799420-92-0) directs electrophilic substitution but reduces oxidative reactivity .
Carbamate Protection :
- The tert-butyl carbamate in the target compound provides amine protection, which is absent in 5-bromothiazolo[5,4-b]pyridin-2-amine. This protection is critical for preventing undesired side reactions during multi-step syntheses .
Heterocyclic Core :
- Thiazolo[5,4-b]pyridine (target compound) exhibits greater aromatic stability than pyrimidine (CAS 1799420-92-0), influencing π-π stacking in supramolecular chemistry .
Biological Activity
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C12H13BrN4O2S
CAS Number: 304873-96-9
The compound features a thiazole ring fused with a pyridine ring and a tert-butyl carbamate group. This unique combination enhances its reactivity and biological interaction potential.
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of the thiazole-pyridine scaffold through cyclization reactions.
- Carbamate formation using tert-butyl isocyanate.
Optimized reaction conditions often include the use of continuous flow reactors to improve yield and purity while minimizing costs .
Biological Activity
This compound exhibits significant biological activities, particularly in modulating enzyme activities and receptor signaling pathways. The presence of bromine and carbamate groups enhances its binding affinity to specific molecular targets.
Research indicates that this compound may function as an inhibitor for various enzymes and receptors. Its structural components allow for effective interactions with biological targets, which can lead to therapeutic effects in several contexts:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases, which are crucial in various signaling pathways related to cancer and other diseases .
- Receptor Modulation: It may also act on G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Inhibition of JAK2 Kinase: A study highlighted the compound's ability to inhibit JAK2 kinase activity at sub-micromolar concentrations, indicating its potential as a therapeutic agent against diseases associated with JAK2 dysregulation .
Compound Activity IC50 (µM) This compound JAK2 Inhibition < 1 HG7-150-01 JAK2 Inhibition 0.5 - Cellular Assays: In cellular assays, the compound demonstrated efficacy in reducing cell proliferation in cancer cell lines, suggesting its potential role in anticancer therapy .
- Structural Activity Relationship Studies: Research has focused on the structural modifications of similar compounds to enhance their biological activity. The unique thiazole-pyridine framework allows for diverse modifications that can lead to improved potency and selectivity .
Q & A
Q. What are the common synthetic routes for tert-butyl (5-bromothiazolo[5,4-b]pyridin-2-yl)carbamate, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling a bromothiazolopyridine precursor with tert-butyl carbamate derivatives. Key steps include:
- Nucleophilic substitution : Reacting 5-bromothiazolo[5,4-b]pyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
- Optimized conditions : Temperature control (0–25°C), anhydrous solvents (e.g., DCM or THF), and stoichiometric ratios (1:1.2 substrate:reagent) to minimize side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) ensures >95% purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?
Methodological Answer:
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and identifies byproducts (e.g., dehalogenated derivatives) .
- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the bromine and carbamate groups .
Advanced Research Questions
Q. What strategies optimize regioselectivity in substitution reactions involving the bromine atom?
Methodological Answer:
- Metal-catalyzed cross-coupling : Use Pd(PPh)/CuI for Suzuki-Miyaura couplings with arylboronic acids. Selectivity depends on ligand choice (e.g., XPhos enhances steric control at C5) .
- Protection-deprotection : Temporary protection of the carbamate (e.g., TMSCl) prevents undesired nucleophilic attack during bromine substitution .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .
Q. How do computational studies predict the compound’s reactivity in cross-coupling or heterocyclic functionalization?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The bromine atom’s σ*-orbital shows high susceptibility to oxidative addition in Pd-catalyzed reactions .
- Docking simulations : Model interactions with biological targets (e.g., kinase enzymes) to rationalize observed inhibitory activity .
- Reactivity benchmarking : Compare with analogs (e.g., 5-iodo or 5-chloro derivatives) to quantify electronic effects on reaction rates .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Structural analogs : Test derivatives (e.g., 5-methyl or 5-cyano) to isolate the bromine’s role in activity. For example, bromine’s steric bulk may reduce binding affinity compared to smaller substituents .
- Meta-analysis : Cross-reference cytotoxicity data (e.g., IC values) with purity reports; impurities like dehalogenated byproducts may skew results .
Experimental Design & Safety
Q. What protocols ensure safe handling and storage given the compound’s stability profile?
Methodological Answer:
- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture (>40% humidity) to prevent carbamate hydrolysis .
- Hazard mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. LC-MS monitoring detects volatile byproducts (e.g., HBr gas) .
- Waste disposal : Quench reaction mixtures with aqueous NaHCO before incineration to neutralize residual bromine .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
